molecular formula C7H8ClNO2S B2445258 N-(4-chlorophenyl)methanesulfonamide CAS No. 4284-51-9

N-(4-chlorophenyl)methanesulfonamide

Cat. No.: B2445258
CAS No.: 4284-51-9
M. Wt: 205.66
InChI Key: TZBQEYJPVLKASB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H8ClNO2S and a molecular weight of 205.664 g/mol It is a member of the sulfonamide family, characterized by the presence of a sulfonamide group attached to a 4-chlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-chlorophenyl)methanesulfonamide can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloroaniline with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction typically proceeds under mild conditions, with the formation of the sulfonamide bond occurring at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield 4-chloroaniline and methanesulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-(4-chlorophenyl)methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the 4-chlorophenyl ring can interact with hydrophobic regions of proteins, influencing their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-cyanophenyl)methanesulfonamide: Similar structure but with a cyano group instead of a chloro group.

    4-chloro-N-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a methanesulfonamide group.

Uniqueness

N-(4-chlorophenyl)methanesulfonamide is unique due to the presence of both a chloro group and a methanesulfonamide group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

N-(4-chlorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-12(10,11)9-7-4-2-6(8)3-5-7/h2-5,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBQEYJPVLKASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70879088
Record name P-CHLORO METHANESULFONANILIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4284-51-9
Record name P-CHLORO METHANESULFONANILIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-CHLOROPHENYL)METHANESULFONAMIDE
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